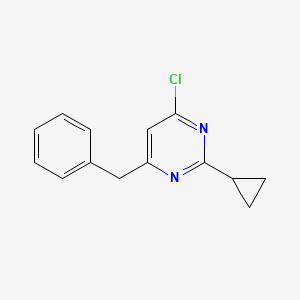

4-Benzyl-6-chloro-2-cyclopropylpyrimidine

Description

Properties

IUPAC Name |

4-benzyl-6-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNOUXKBUGXVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-diamino-6-hydroxypyrimidine

- Guanidine hydrochloride and ethyl cyanoacetate are reacted in methanol under basic conditions (sodium methylate catalyst) with reflux heating (60-70°C) for cyclization.

- After reaction completion, solvent removal and pH adjustment to neutral (pH 7) with acetic acid yields the hydroxypyrimidine intermediate.

- This step achieves high yields (~96.2%) and purity suitable for subsequent reactions.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Guanidine hydrochloride, ethyl cyanoacetate, MeONa | 60-70°C, reflux, 3+ hours | 96.2 | pH adjustment to 7 post-reaction |

Chlorination to 2,4-diamino-6-chloropyrimidine

- The hydroxypyrimidine intermediate is chlorinated using phosphorus oxychloride (POCl₃) at elevated temperatures (90-110°C, optimal 105°C) for 4-8 hours (optimal 6 hours).

- The reaction involves substitution of the hydroxyl group at position 6 with chlorine.

- Post-reaction, excess POCl₃ is distilled off.

- Alcohol quenching (preferably ethanol) at 0-40°C is used to safely terminate the reaction and facilitate isolation.

- The product is isolated as 2,4-diamino-6-chloropyrimidine hydrochloride, then neutralized with ammonia water and extracted with ethyl acetate to obtain the free base.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | 2,4-diamino-6-hydroxypyrimidine, POCl₃ | 90-110°C, 4-8 h (opt. 105°C, 6 h) | Alcohol quench (ethanol preferred) |

| Workup | Neutralization with ammonia, extraction | Room temp - 40°C | Isolation of 2,4-diamino-6-chloropyrimidine |

Introduction of Benzyl and Cyclopropyl Groups

Benzyl Substitution at Position 4

- The 4-amino group of 2,4-diamino-6-chloropyrimidine can be selectively benzylated.

- This is typically achieved by nucleophilic substitution reactions using benzyl halides or benzyl derivatives in alcoholic solvents (methanol or ethanol) at mild temperatures (30-40°C).

- The reaction proceeds smoothly with high purity and yield, facilitating the preparation of 4-benzyl-6-chloropyrimidine intermediates.

Cyclopropyl Substitution at Position 2

- The 2-amino group is substituted with a cyclopropyl moiety via nucleophilic substitution using cyclopropylamine or suitable cyclopropyl reagents.

- This step generally requires reflux conditions in the presence of a base or catalyst to promote substitution.

- Isolation of the final product, 4-benzyl-6-chloro-2-cyclopropylpyrimidine, is achieved by standard purification techniques such as recrystallization or chromatography.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization (pyrimidine core) | Guanidine HCl, ethyl cyanoacetate, MeONa, MeOH | 60-70 | 3+ | ~96 | pH adjusted to 7, high purity |

| Chlorination | POCl₃ | 90-110 (opt 105) | 4-8 (opt 6) | High | Alcohol quench with ethanol preferred |

| Benzyl substitution | Benzyl halide, methanol/ethanol | 30-40 | Several | High | Selective substitution at 4-amino group |

| Cyclopropyl substitution | Cyclopropylamine or equivalent, base/catalyst | Reflux | Several | Moderate to high | Nucleophilic substitution at 2-amino |

Analytical and Research Findings

- Reaction Optimization: Systematic variation of temperature, solvent, and reagent ratios is critical for maximizing yield and purity. For example, a weight ratio of 3.5:1 (2,4-diamino-6-hydroxypyrimidine to POCl₃) is optimal for chlorination.

- Safety and Efficiency: Alcohol quenching (especially ethanol) improves safety and smoothness of chlorination quenching, reducing side reactions and facilitating solvent recovery.

- Purification: Extraction with ethyl acetate and neutralization steps are essential for isolating the desired pyrimidine derivatives in high purity.

- Spectroscopic Confirmation: NMR, MS, and IR spectroscopy confirm the structure, with characteristic signals for benzyl and cyclopropyl groups, as well as the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines .

Scientific Research Applications

4-Benzyl-6-chloro-2-cyclopropylpyrimidine has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Chemical Research: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7)

- Structural Differences :

- Position 2: Methyl (linear, less strained) vs. cyclopropyl (rigid, strained).

- Position 4: Phenyl (lacks benzyl’s methylene linker) vs. benzyl (extended aromatic system).

- The phenyl group at position 4 limits spatial flexibility, possibly diminishing interactions with deep hydrophobic pockets in target proteins .

4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4)

- Structural Differences: Position 2: Isopropyl (branched, flexible) vs. cyclopropyl. Position 4: Amine (hydrogen-bond donor) vs. benzyl (hydrophobic).

- Implications :

2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)

- Structural Differences :

- Position 2: Chloro (electron-withdrawing) vs. cyclopropyl.

- Position 4: Chloro vs. benzyl.

- The absence of bulky substituents at positions 2 and 4 may reduce steric shielding, accelerating degradation pathways .

4-Chloro-6-methylpyrimidin-2-amine (CAS 29509-92-0)

- Structural Differences :

- Position 2: Methyl vs. cyclopropyl.

- Position 4: Amine vs. benzyl.

- Implications :

- Simpler substitution (methyl and amine) reduces molecular complexity, likely lowering synthetic difficulty but also limiting interaction diversity.

Research Findings and Limitations

- Lipophilicity : Benzyl and cyclopropyl groups in the target compound likely confer higher logP values than analogs with methyl or amine substituents.

- Metabolic Stability : The cyclopropyl group’s rigidity may slow oxidative metabolism compared to isopropyl or methyl groups.

- Synthetic Accessibility : Compounds with fewer stereochemical constraints (e.g., methyl instead of cyclopropyl) are typically easier to synthesize.

Further crystallographic studies (e.g., using SHELX programs ) or pharmacological assays are needed to validate these hypotheses.

Biological Activity

4-Benzyl-6-chloro-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H12ClN3

- Molecular Weight : 247.71 g/mol

- CAS Number : 2098049-52-4

The compound features a pyrimidine ring substituted with a benzyl group and a cyclopropyl group, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro substituent may influence the compound's lipophilicity and binding affinity, facilitating its entry into cells and interaction with intracellular targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through the modulation of metabolic pathways associated with cancer cell survival.

Table 1: Summary of Anticancer Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | PKM2 activation |

| MCF-7 (Breast Cancer) | 3.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Inhibition of glycolysis |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It was evaluated for its ability to inhibit COX enzymes, which play a critical role in inflammation.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 12.0 | 6.5 | 1.85 |

| Celecoxib | 0.04 | 0.04 | 1.00 |

Case Study 1: In Vitro Efficacy on Cancer Cell Lines

A study assessed the efficacy of various pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, attributed to enhanced apoptosis and reduced cell proliferation through PKM2 activation.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary data suggest limited acute toxicity, but further studies are necessary to fully understand its long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.